REACTION_SMILES
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[Br-:12].[Br-:13].[Br-:14].[CH2:15]([N+:16]([CH2:17][CH2:18][CH2:19][CH3:20])([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:25][CH2:26][CH2:27][CH3:28])[CH2:29][CH2:30][CH3:31].[CH2:32]([N+:33]([CH2:34][CH2:35][CH2:36][CH3:37])([CH2:38][CH2:39][CH2:40][CH3:41])[CH2:42][CH2:43][CH2:44][CH3:45])[CH2:46][CH2:47][CH3:48].[CH2:49]([N+:50]([CH2:51][CH2:52][CH2:53][CH3:54])([CH2:55][CH2:56][CH2:57][CH3:58])[CH2:59][CH2:60][CH2:61][CH3:62])[CH2:63][CH2:64][CH3:65].[CH3:1][O:2][c:3]1[cH:4][c:5]([NH2:6])[cH:7][c:8]([O:10][CH3:11])[cH:9]1.[Cl:66][CH2:67][Cl:68]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([NH2:6])[cH:7][c:8]([O:10][CH3:11])[c:9]1[Br:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(N)cc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COc1cc(N)cc(OC)c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |